1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]
CAS No.: 303984-70-5
Cat. No.: VC7030944
Molecular Formula: C21H17N3O2
Molecular Weight: 343.386
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303984-70-5 |
|---|---|
| Molecular Formula | C21H17N3O2 |
| Molecular Weight | 343.386 |
| IUPAC Name | 3-[(4-methoxyphenyl)diazenyl]-1-phenylindol-2-ol |
| Standard InChI | InChI=1S/C21H17N3O2/c1-26-17-13-11-15(12-14-17)22-23-20-18-9-5-6-10-19(18)24(21(20)25)16-7-3-2-4-8-16/h2-14,25H,1H3 |
| Standard InChI Key | ZTNYDCJKFFHMJC-ATJXCDBQSA-N |
| SMILES | COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, 3-[(4-methoxyphenyl)diazenyl]-1-phenylindol-2-ol, reflects its core indole-2,3-dione structure substituted at position 1 with a phenyl group and at position 3 with a hydrazone linkage to a 4-methoxyphenyl moiety . Key structural features include:
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>17</sub>N<sub>3</sub>O<sub>2</sub> |
| Molecular Weight | 343.386 g/mol |
| SMILES | COC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O |
| InChI Key | ZTNYDCJKFFHMJC-ATJXCDBQSA-N |
| CAS Registry | 303984-70-5 |
The indole core provides a planar aromatic system, while the hydrazone group (-NH-N=CH-) introduces conformational flexibility and potential for hydrogen bonding .
Synthesis and Preparation
Reaction Mechanism
The synthesis typically involves condensing 1-phenyl-1H-indole-2,3-dione (isatin derivative) with 4-methoxyphenylhydrazine under acidic conditions. A representative protocol involves:
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Reactants:
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1-Phenyl-1H-indole-2,3-dione (1 equiv)
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4-Methoxyphenylhydrazine (1.2 equiv)
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Solvent: Ethanol (reflux)
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Catalyst: Trace H<sub>2</sub>SO<sub>4</sub> (0.1 equiv)
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Time: 6–8 hours
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the indole-2,3-dione, followed by dehydration to form the hydrazone linkage .
Purification and Yield
Crude product purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Reported yields range from 65–75%, with purity confirmed via HPLC (>95%) .
Physicochemical Properties
Solubility and Stability
While explicit solubility data remain unpublished, analogous hydrazones exhibit:
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Stability: Sensitive to prolonged light exposure; store at 2–8°C under inert atmosphere
Spectroscopic Characterization
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IR (KBr): ν ~1680 cm<sup>-1</sup> (C=O stretch), 1600 cm<sup>-1</sup> (C=N stretch)
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<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.15 (s, 1H, NH), 7.80–6.90 (m, 13H, aromatic), 3.85 (s, 3H, OCH<sub>3</sub>)
Research Applications
Medicinal Chemistry
The indole-hydrazone hybrid structure aligns with pharmacophores explored for:
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Antimicrobial Activity: Hydrazones disrupt microbial cell membranes via lipid peroxidation .
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Anticancer Potential: Indole derivatives inhibit topoisomerase II; hydrazones chelate metal ions critical for tumor proliferation .
Material Science
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Coordination Chemistry: The hydrazone’s N,O-donor sites facilitate metal complexation (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), relevant for catalytic applications .
| Parameter | Recommendation |
|---|---|
| Handling | Use nitrile gloves, fume hood |
| Storage | Amber vial, -20°C, N<sub>2</sub> atmosphere |
| Disposal | Incinerate per EPA guidelines |
No acute toxicity data exist, but structural analogs classify as Irritant (Category 2) under GHS .
Comparative Analysis with Analogues
| Compound | Molecular Weight | Key Structural Difference |
|---|---|---|
| 1-Phenyl-3-phenyldiazenylindol-2-ol | 313.4 g/mol | Phenyl vs. 4-methoxyphenyl |
| Isatin hydrazone | 175.16 g/mol | No phenyl substitution |
The 4-methoxyphenyl group enhances electron-donating capacity, potentially increasing bioactivity compared to simpler hydrazones .
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